molecular formula C13H20O2S B1612378 {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol CAS No. 912617-71-1

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol

Cat. No.: B1612378
CAS No.: 912617-71-1
M. Wt: 240.36 g/mol
InChI Key: HHHRERFRNRFXOV-UHFFFAOYSA-N
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Description

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol is a chemical compound belonging to the family of phenylmethanols. It is a colorless liquid with a molecular weight of 276.44 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 6-bromohexanethiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route, including the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(6-sulfanylhexyl)oxy]benzaldehyde or 4-[(6-sulfanylhexyl)oxy]benzoic acid.

    Reduction: Formation of 4-[(6-sulfanylhexyl)oxy]phenylmethanol or 4-[(6-sulfanylhexyl)oxy]thiophenol.

    Substitution: Formation of 4-[(6-sulfanylhexyl)oxy]phenyl chloride or 4-[(6-sulfanylhexyl)oxy]phenylamine.

Scientific Research Applications

{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing inflammation and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzyl alcohol: A precursor in the synthesis of {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol.

    6-Bromohexanethiol: Another precursor used in the synthesis.

    4-[(6-Sulfanylhexyl)oxy]benzaldehyde: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylmethanol core with a sulfanylhexyl group allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

[4-(6-sulfanylhexoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-16/h5-8,14,16H,1-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHRERFRNRFXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584809
Record name {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912617-71-1
Record name {4-[(6-Sulfanylhexyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 912617-71-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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